molecular formula C13H17N B1452139 2-tert-butyl-6-Methyl-1H-indole CAS No. 1049676-92-7

2-tert-butyl-6-Methyl-1H-indole

Cat. No. B1452139
M. Wt: 187.28 g/mol
InChI Key: ZNMVKXJAUKMBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-6-Methyl-1H-indole is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 . It is a solid substance .


Synthesis Analysis

The synthesis of 2-tert-butyl-6-Methyl-1H-indole involves the reaction of N-o-Tolylpivalamide with n-butyllithium in dry THF .


Molecular Structure Analysis

The molecular structure of 2-tert-butyl-6-Methyl-1H-indole is based on the molecular formula C13H17N . The structure is well-defined, and the substance is identified by its EC number and CAS number .


Physical And Chemical Properties Analysis

2-tert-butyl-6-Methyl-1H-indole is a solid substance . It has a molecular weight of 187.28 and a molecular formula of C13H17N .

Scientific Research Applications

Biologically Active Compounds

  • Scientific Field : Biochemistry and Pharmacology
  • Summary of Application : Indole derivatives have been used as biologically active compounds for the treatment of various health disorders, including cancer, microbial infections, and other types of disorders in the human body .
  • Methods of Application : The specific methods of application can vary widely depending on the specific health disorder being treated. Typically, these compounds are administered as part of a pharmaceutical formulation, in a manner appropriate for the treatment of the specific condition .
  • Results or Outcomes : Indole derivatives, both natural and synthetic, have shown various biologically vital properties. They have attracted increasing attention in recent years due to their potential therapeutic effects .

Synthesis of Novel Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : The introduction of a tert-butyl group into [1,2,4]triazino [5,6-b]indole and indolo [2,3-b]quinoxaline systems has led to the synthesis of a series of structurally novel compounds .
  • Methods of Application : The tert-butyl group was introduced into these systems by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
  • Results or Outcomes : This research resulted in the synthesis of a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .

Anti-Cancer Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Indole derivatives, specifically 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, have been designed and synthesized as novel anti-cancer agents .
  • Methods of Application : These compounds were synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

Repellent for Arthropods

  • Scientific Field : Entomology
  • Summary of Application : 2-tert-Butylindole can be used to assess repellent quality of organic materials to repel arthropods .
  • Methods of Application : The specific methods of application can vary widely depending on the specific use case. Typically, these compounds are applied to the materials that need to be protected from arthropods .
  • Results or Outcomes : The effectiveness of the repellent can be assessed based on the reduction in arthropod activity or presence .

Antiviral Agents

  • Scientific Field : Virology
  • Summary of Application : Indole derivatives, specifically 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
  • Methods of Application : These compounds were prepared and tested for their antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Synthesis of Novel Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized from commercially available starting material using inexpensive reagents via efficient and selective protocol .
  • Methods of Application : The specific methods of application can vary widely depending on the specific use case. Typically, these compounds are synthesized in a laboratory setting .
  • Results or Outcomes : This research resulted in the synthesis of a series of structurally novel compounds .

Safety And Hazards

The substance is classified as having acute toxicity (dermal and inhalation), specific target organ toxicity - single exposure (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation . It is harmful in contact with skin .

properties

IUPAC Name

2-tert-butyl-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-5-6-10-8-12(13(2,3)4)14-11(10)7-9/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMVKXJAUKMBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-6-Methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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